![molecular formula C14H15N5O3S B7848802 N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7848802.png)
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acetamidophenyl intermediate: This involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the pyrimidinylsulfanyl intermediate: This step involves the reaction of 2-chloro-6-amino-4-oxo-1H-pyrimidine with a thiol compound to introduce the sulfanyl group.
Coupling reaction: The final step involves coupling the acetamidophenyl intermediate with the pyrimidinylsulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, potentially converting them to amines or alcohols, respectively.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids like sulfuric acid or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide analogs: Compounds with slight modifications in the acetamidophenyl or pyrimidinylsulfanyl groups.
Other pyrimidine derivatives: Compounds like 2-amino-4,6-dioxypyrimidine or 2-thio-4,6-dioxypyrimidine.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8(20)16-9-2-4-10(5-3-9)17-13(22)7-23-14-18-11(15)6-12(21)19-14/h2-6H,7H2,1H3,(H,16,20)(H,17,22)(H3,15,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZGQXKYJJFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
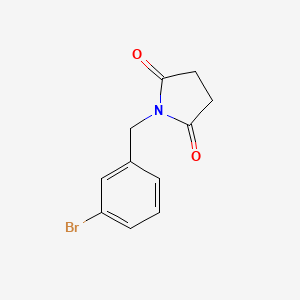
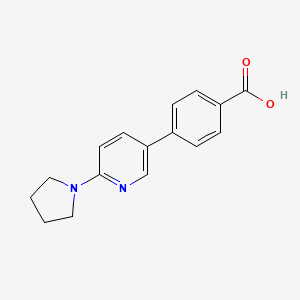
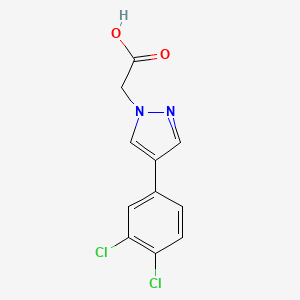
![6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848731.png)
![2-[[2-(2,3-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848740.png)
![5-methyl-4-oxo-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848755.png)
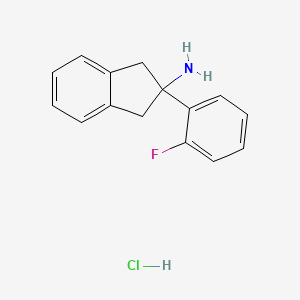
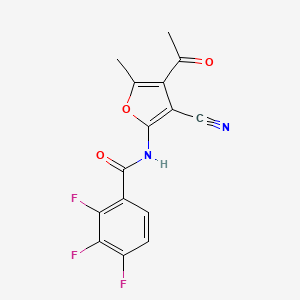
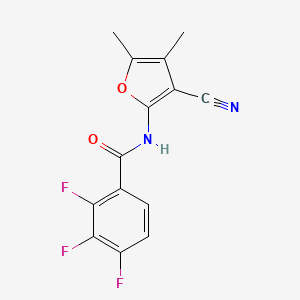
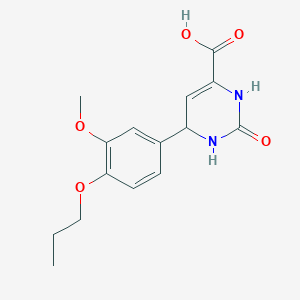
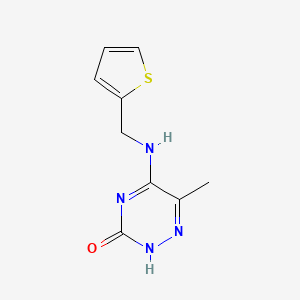
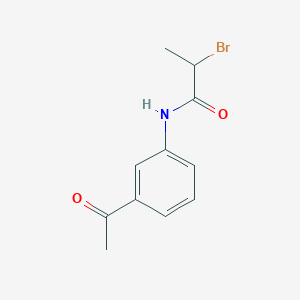
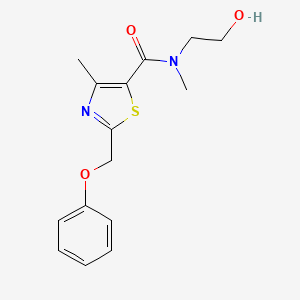
![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7848836.png)
